molecular formula C7H10ClFN2 B13461855 2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride

2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B13461855
M. Wt: 176.62 g/mol
InChI Key: AUBZPSQLTQTLFL-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 6-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoropyridin-2-yl)ethan-1-amine
  • (1R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine hydrochloride
  • (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

Uniqueness

2-(6-Fluoropyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H

InChI Key

AUBZPSQLTQTLFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCN)F.Cl

Origin of Product

United States

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